盐酸5-(3-氨基丙基)异恶唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

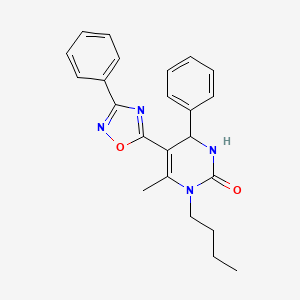

5-(3-Aminopropyl)isoxazol-3-ol hydrochloride, also known as ACPD HCl, is a synthetic isoxazole derivative. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular formula of 5-(3-Aminopropyl)isoxazol-3-ol hydrochloride is C6H11ClN2O2. Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学研究应用

Drug Discovery and Medicinal Chemistry

Isoxazoles serve as privileged scaffolds in drug discovery due to their diverse biological activities. Researchers explore novel synthetic strategies to access these compounds without relying on metal-catalyzed reactions. Metal-free synthetic routes are preferred to avoid drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Anticonvulsant Activity

Lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been synthesized and evaluated for anticonvulsant activity. These compounds act as GABA uptake inhibitors and anticonvulsants, demonstrating their potential to cross the blood-brain barrier (BBB) .

Chemical Biology and Target Identification

Researchers use isoxazoles as chemical probes to study biological processes. By modifying the isoxazole scaffold, they can selectively target specific proteins or enzymes involved in disease pathways. Isoxazoles provide valuable tools for understanding cellular mechanisms .

Agrochemicals and Pesticides

Isoxazoles find applications in agrochemicals and pesticides. Their structural diversity allows for the design of potent insecticides, herbicides, and fungicides. Researchers explore the synthesis of novel isoxazole-based compounds to enhance crop protection .

Materials Science and Polymer Chemistry

Functionalized isoxazoles contribute to materials science. They can be incorporated into polymers, coatings, and adhesives to improve properties such as thermal stability, mechanical strength, and chemical resistance. Isoxazole-containing monomers are used in polymerization processes .

Photopharmacology and Light-Responsive Compounds

Isoxazoles can be modified to create light-responsive molecules. Researchers design photochromic isoxazoles that undergo reversible structural changes upon exposure to light. These compounds have applications in photopharmacology, optogenetics, and controlled drug release .

作用机制

Target of Action

5-(3-Aminopropyl)isoxazol-3-ol hydrochloride, also known as ACPD HCl, is a synthetic isoxazole derivative.

Biochemical Pathways

Isoxazoles are known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . .

未来方向

Isoxazole derivatives have attracted considerable attention as they act as a bridge between chemical and life sciences . A significant amount of contemporary investigation is currently pursued on these compounds worldwide . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

属性

IUPAC Name |

5-(3-aminopropyl)-1,2-oxazol-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c7-3-1-2-5-4-6(9)8-10-5;/h4H,1-3,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXZWPDVTMDKIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminopropyl)isoxazol-3-ol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)

![2,2-Dimethyl-5-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2386614.png)

![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)